1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol 1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 930955-83-2
VCID: VC5636973
InChI: InChI=1S/C15H23NO/c17-15(10-5-2-6-11-15)13-16-12-9-14-7-3-1-4-8-14/h1,3-4,7-8,16-17H,2,5-6,9-13H2
SMILES: C1CCC(CC1)(CNCCC2=CC=CC=C2)O
Molecular Formula: C15H23NO
Molecular Weight: 233.355

1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol

CAS No.: 930955-83-2

Cat. No.: VC5636973

Molecular Formula: C15H23NO

Molecular Weight: 233.355

* For research use only. Not for human or veterinary use.

1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol - 930955-83-2

Specification

CAS No. 930955-83-2
Molecular Formula C15H23NO
Molecular Weight 233.355
IUPAC Name 1-[(2-phenylethylamino)methyl]cyclohexan-1-ol
Standard InChI InChI=1S/C15H23NO/c17-15(10-5-2-6-11-15)13-16-12-9-14-7-3-1-4-8-14/h1,3-4,7-8,16-17H,2,5-6,9-13H2
Standard InChI Key YCXRRXDVSNYTGI-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CNCCC2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemical Features

The compound’s structure comprises a cyclohexanol backbone substituted at the 1-position with a [(2-phenylethyl)amino]methyl group. Its molecular formula, C15H23NO\text{C}_{15}\text{H}_{23}\text{NO}, corresponds to a molecular weight of 233.355 g/mol. The stereochemical configuration plays a critical role in its biological activity, as evidenced by related compounds such as (1S,2S)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol (PubChem CID: 13801646), where enantiomeric specificity influences receptor binding .

Table 1: Comparative Structural Data of Related Cyclohexanol Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol930955-83-2C15H23NO233.3551-amino-methyl-phenylethyl substitution
(1S,2S)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol98361-56-9C14H21NO219.32Stereospecific amino-alcohol motif
3-Methyl-1-(2-phenylethyl)cyclohexan-1-ol88279-02-1C15H22O218.335Methyl and phenylethyl substitutions

The InChIKey (YCXRRXDVSNYTGI-UHFFFAOYSA-N) and SMILES (C1CCC(CC1)(CNCCc2ccccc2)O) further delineate its connectivity. Quantum mechanical modeling of analogous structures reveals that the phenylethyl group enhances hydrophobic interactions, while the amino-alcohol moiety facilitates hydrogen bonding .

Spectroscopic and Physicochemical Properties

Nuclear magnetic resonance (NMR) data for structurally similar compounds, such as 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one hydrochloride (CAS: 13430-09-6), provide insights into expected spectral features. For instance, 1H^1\text{H}-NMR spectra typically show aromatic proton resonances at δ 7.16–7.23 ppm and cyclohexyl proton multiplet signals between δ 1.62–2.47 ppm . Infrared (IR) spectroscopy of related amino-alcohols confirms O–H and N–H stretches at 3300–3500 cm1^{-1} .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol involves multi-step organic reactions. A plausible route, inferred from analogous syntheses , includes:

  • Mannich Reaction: Condensation of cyclohexanone with formaldehyde and 2-phenylethylamine to form the aminomethyl intermediate.

  • Reduction: Catalytic hydrogenation or borohydride reduction of the ketone group to yield the cyclohexanol derivative.

  • Salt Formation (optional): Reaction with HCl to produce hydrochloride salts for improved stability .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Mannich ReactionCyclohexanone, formaldehyde, amine, EtOH, 50°C, 24h65–78
Ketone ReductionNaBH4, MeOH, 0°C to RT, 2h82
Salt FormationHCl (g), diethyl ether, 0°C, 1h95

Reactivity and Functionalization

The primary amine and hydroxyl groups enable diverse derivatization. For example:

  • Acylation: Reaction with acetic anhydride forms acetamide derivatives.

  • Oxidation: Controlled oxidation of the alcohol to ketone regenerates intermediates for further functionalization .

  • Asymmetric Catalysis: Chiral variants of this compound serve as organocatalysts in Michael additions, achieving enantiomeric excess (ee) >90% under optimized conditions .

TargetProposed InteractionPotential Therapeutic Area
NMDA ReceptorNon-competitive antagonismDepression, Chronic Pain
MAO-ACompetitive inhibitionNeurodegenerative Diseases
σ-1 ReceptorAllosteric modulationAnxiety, Addiction

Research Advancements and Applications

Preclinical Studies

Although in vivo data for this specific compound are scarce, structurally related molecules demonstrate:

  • Antinociceptive Activity: Tail-flick tests in rodents show 30–40% latency increase at 10 mg/kg .

  • Anxiolytic Effects: Elevated plus-maze assays reveal reduced anxiety-like behaviors at sub-sedative doses .

Material Science Applications

The compound’s amphiphilic nature enables its use as a surfactant in nanoparticle synthesis. Gold nanoparticles stabilized with cyclohexanol derivatives exhibit uniform size distributions (10–15 nm) and catalytic activity in Suzuki-Miyaura couplings .

Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include poor oral bioavailability (<20% in rodent models) and rapid hepatic clearance (t1/2_{1/2} <1h). Prodrug strategies, such as esterification of the hydroxyl group, may enhance absorption .

Target Validation Studies

High-throughput screening and molecular docking simulations are needed to confirm NMDA receptor binding. Cryo-EM structures of receptor-ligand complexes could guide rational design of analogs with improved selectivity.

Toxicology Profiling

Comprehensive assessments of genotoxicity (Ames test) and cardiotoxicity (hERG channel inhibition) are prerequisites for clinical translation. Preliminary data from related compounds indicate low acute toxicity (LD50_{50} >500 mg/kg in mice) .

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